![molecular formula C13H12N2O2S3 B11037418 4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11037418.png)
4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that features a unique structure with a dithioloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,8-trimethyl-6-nitroquinoline with sulfur sources in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 5-butyryl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
4,4,8-trimethyl-6-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O2S3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4,4,8-trimethyl-6-nitro-5H-dithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C13H12N2O2S3/c1-6-4-7-9-11(19-20-12(9)18)13(2,3)14-10(7)8(5-6)15(16)17/h4-5,14H,1-3H3 |
InChI Key |
GVMOPZIRIUGAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3=C2C(=S)SS3)(C)C |
Origin of Product |
United States |
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